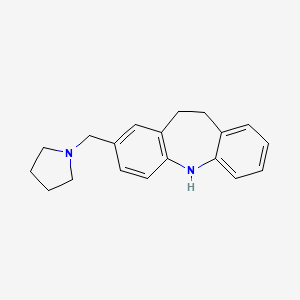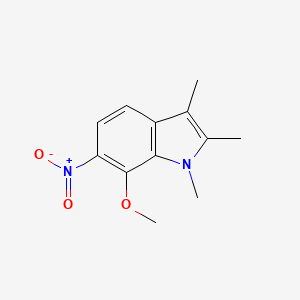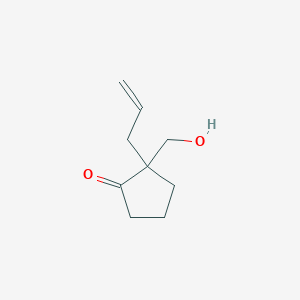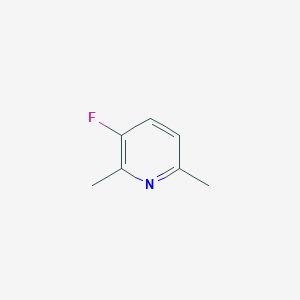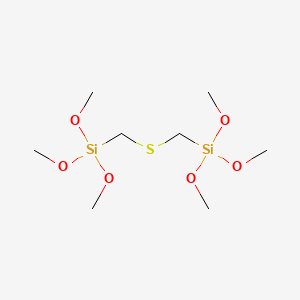
Sulfide, bis(trimethoxysilylmethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethoxysilylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thioacetate (PTA) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)sulfide: This compound has a similar structure but with trimethylsilyl groups instead of trimethoxysilylmethyl groups.
Trimethoxysilylpropanethiol: Another related compound with a thiol group attached to a trimethoxysilylpropyl group
Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
60764-84-3 |
|---|---|
Molekularformel |
C8H22O6SSi2 |
Molekulargewicht |
302.49 g/mol |
IUPAC-Name |
trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChI-Schlüssel |
RWWILRPQZDRQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CSC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


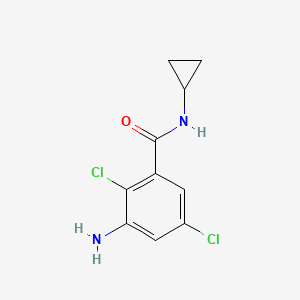

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
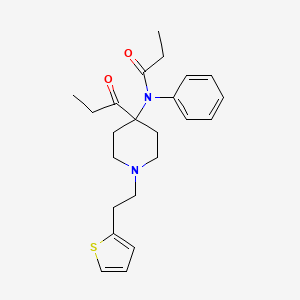
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
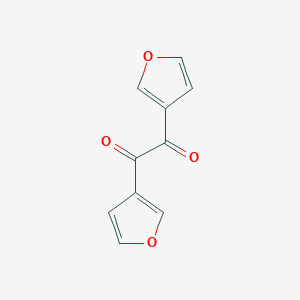
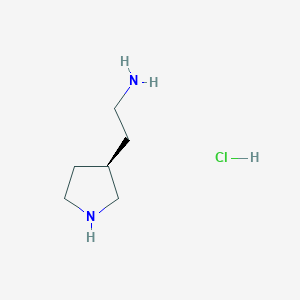
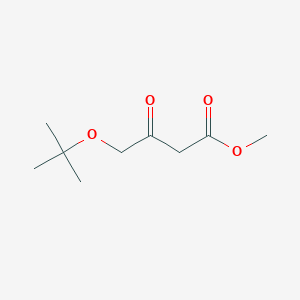
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
